8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0756581
InChI:
InChI=1S/C14H15BrN2/c15-9-4-5-13-11(8-9)10-2-1-3-12-14(10)17(13)7-6-16-12/h4-5,8,12,16H,1-3,6-7H2
SMILES:
C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)Br
Molecular Formula:
C14H15BrN2
Molecular Weight:
291.19 g/mol
8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
CAS No.:
Cat. No.: VC0756581
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BrN2 |
|---|---|
| Molecular Weight | 291.19 g/mol |
| IUPAC Name | 12-bromo-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
| Standard InChI | InChI=1S/C14H15BrN2/c15-9-4-5-13-11(8-9)10-2-1-3-12-14(10)17(13)7-6-16-12/h4-5,8,12,16H,1-3,6-7H2 |
| Standard InChI Key | IUGGYBLSCOVAQM-UHFFFAOYSA-N |
| SMILES | C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)Br |
| Canonical SMILES | C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator